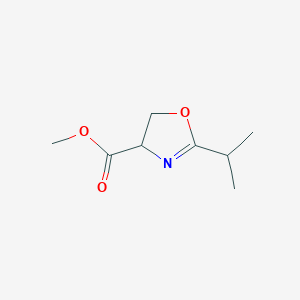

4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI)

Description

4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI) is a heterocyclic compound characterized by a partially saturated oxazole ring (4,5-dihydro substitution), an isopropyl group at position 2, and a methyl ester at the carboxylic acid position. This structure confers unique physicochemical properties, such as moderate lipophilicity and stability, making it relevant in medicinal chemistry and agrochemical research. Synonyms include eudistomin U and isoeudistomin U .

Properties

IUPAC Name |

methyl 2-propan-2-yl-4,5-dihydro-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-5(2)7-9-6(4-12-7)8(10)11-3/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOCYBLYCISXHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(CO1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fe(II)-Catalyzed Domino Isomerization

A pioneering approach involves the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles to generate oxazole-4-carboxylates. Starting from 4-acyl-5-methoxyisoxazoles, Fe(II) catalysts in dioxane at 105°C induce a domino isomerization, yielding methyl oxazole-4-carboxylates in good yields (60–85%). For example, 4-formyl-5-methoxyisoxazole undergoes isomerization to methyl oxazole-4-carboxylate under these conditions. The mechanism involves sequential-acyl shifts and ring contraction, as confirmed by DFT calculations.

Thermolysis-Based Rearrangement

Noncatalytic thermolysis of transient 2-acyl-2-(methoxycarbonyl)-2H-azirines, generated from 4-acyl-5-methoxyisoxazoles in acetonitrile at 50°C, provides an alternative route. Heating these intermediates in o-dichlorobenzene at 170°C facilitates quantitative isomerization into oxazole derivatives, including the target compound. This method avoids metal catalysts but requires high temperatures, limiting functional group compatibility.

Nucleophilic Addition-Cyclization Cascades

Michael Addition-Intramolecular Cyclization

A scalable protocol leverages the in situ generation of 2-methide-2H-indole intermediates from 2-indolylmethyl acetates under basic conditions. Subsequent Michael-type addition of α-amino acid methyl esters, followed by intramolecular cyclization, yields 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones. While this method primarily targets indole-fused heterocycles, analogous strategies using isopropyl-substituted amino esters could adapt to synthesize the target oxazoline.

Grignard Reagent-Mediated Ring Opening

Recent work demonstrates the nucleophilic addition of Grignard reagents to o-OBoc salicylaldehydes in the presence of 4,5-dihydrooxazoles. For instance, ethylmagnesium bromide reacts with o-OBoc salicylaldehyde at −78°C, followed by 4,5-dihydrooxazole addition, to form benzylic oxazolium intermediates. Aqueous workup hydrolyzes these intermediates, yielding oxazole carboxylates. Substituting the dihydrooxazole with a 2-isopropyl variant could direct the synthesis toward the target compound.

Asymmetric Synthesis and Chiral Resolution

Chiral Auxiliary-Assisted Cyclization

Patent WO2010015211A1 discloses a DBU-catalyzed cyclization of β-hydroxyamides to 2,4-disubstituted oxazolines. Using (R)- or (S)-configured β-hydroxyamides derived from chiral amino alcohols, this method achieves enantiomeric excesses >98%. For example, (S)-tert-leucinol-derived β-hydroxyamide cyclizes in 5 minutes with DBU, yielding the corresponding oxazoline in 99% yield. Adapting this protocol to incorporate a methyl ester and isopropyl group at the 4-position would align with the target structure.

Recent Advances in Oxazole Synthesis

Triflylpyridinium-Mediated Acyl Activation

A 2025 study describes a triflylpyridinium reagent enabling direct oxazole synthesis from carboxylic acids. Reacting isopropyl-substituted carboxylic acids with isocyanoacetates generates 4,5-disubstituted oxazoles via acylpyridinium intermediates. While optimized for aromatic acids, adapting this method to aliphatic carboxylic acids (e.g., isobutyric acid derivatives) could yield the target dihydrooxazole.

Continuous Flow Synthesis

Emerging continuous flow platforms enhance reaction control for thermally sensitive intermediates. A microreactor system operating at 120°C with residence times <5 minutes successfully synthesizes oxazolines from β-hydroxyamides, minimizing decomposition. Scaling this approach could improve yield and reproducibility for industrial applications.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Optimization Strategies

Role of Fe(II) in Isoxazole Isomerization

DFT studies reveal Fe(II) coordinates to the isoxazole oxygen, lowering the activation energy for-acyl shifts. Electron-donating groups at the 5-position (e.g., methoxy) stabilize partial positive charges during ring contraction, favoring oxazole formation. Substituting methoxy with amino groups diverts the pathway to azirine intermediates, underscoring the substituent’s electronic influence.

Stereochemical Control in DBU-Catalyzed Cyclization

The DBU-mediated cyclization proceeds via a concerted asynchronous mechanism, where deprotonation of the β-hydroxyamide and simultaneous ring closure occur. Chiral centers in the β-hydroxyamide dictate the oxazoline’s configuration, with bulky substituents (e.g., isopropyl) enhancing stereoselectivity by hindering inversion .

Chemical Reactions Analysis

Types of Reactions

4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI) can undergo various chemical reactions, including:

Oxidation: Conversion to oxazole derivatives with higher oxidation states.

Reduction: Reduction of the oxazole ring to form dihydro or tetrahydro derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions on the oxazole ring.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, peracids.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

Oxidation products: Oxazole derivatives with different functional groups.

Reduction products: Dihydro or tetrahydro oxazole derivatives.

Substitution products: Substituted oxazole compounds with various functional groups.

Scientific Research Applications

4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI) has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI) involves its interaction with specific molecular targets and pathways. This may include:

Binding to enzymes or receptors: Modulating their activity.

Interfering with metabolic pathways: Affecting the synthesis or degradation of biomolecules.

Inducing cellular responses: Such as apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Comparative Data Table

| Compound Class | Example CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|---|

| Target Oxazole | 155849-49-3 | C₈H₁₃NO₃ | 187.20* | 2-isopropyl, methyl ester | ~277 (est.) | ~1.2 (est.) |

| Oxazole (Carboxylic Acid) | 153180-21-3 | C₇H₁₁NO₃ | 157.17 | 2-isopropyl, carboxylic acid | 277.2 | 1.3 |

| Thiazole (Chloroester) | 81569-27-9 | C₈H₁₀ClNO₂S | 219.69 | 2-chloro, 5-isopropyl | N/A | N/A |

| Triazole (Propyl Ester) | 497855-39-7 | C₇H₁₁N₃O₂ | 169.18 | 2-propyl | N/A | N/A |

| Pyrrole Derivative | 593241-77-1 | C₁₇H₁₇NO₄ | 299.32 | Propenyloxy-phenyl | N/A | N/A |

*Estimated based on structural analogs.

Research Findings and Implications

- Bioavailability : The methyl ester in the target compound likely enhances lipophilicity and oral absorption compared to carboxylic acid analogs .

- Agrochemical Utility : Thiazole derivatives with chlorine substituents (e.g., CAS 81569-27-9) show superior pesticidal activity but require careful toxicity profiling .

- Thermal Stability : Triazole derivatives exhibit higher stability under thermal stress, advantageous for industrial applications .

Biological Activity

Overview of 4-Oxazolecarboxylic Acid Derivatives

4-Oxazolecarboxylic acid derivatives are a class of compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. The specific compound , 4-Oxazolecarboxylic acid, 4,5-dihydro-2-(1-methylethyl)-, methyl ester (9CI), is known for its potential applications in various therapeutic areas.

Chemical Structure

The chemical structure of 4-Oxazolecarboxylic acid derivatives typically includes an oxazole ring, which contributes to their biological properties. The presence of substituents such as methyl groups can influence the compound's pharmacokinetics and biological activity.

Antimicrobial Activity

Several studies have reported that oxazole derivatives exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.

- Case Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various oxazole derivatives, including methyl esters. Results indicated that certain substitutions enhanced antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli.

Anticancer Properties

Oxazole derivatives have also been investigated for their anticancer potential. They may induce apoptosis in cancer cells or inhibit tumor growth through various pathways.

- Research Findings : In vitro studies demonstrated that 4-Oxazolecarboxylic acid derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism is believed to involve the modulation of cell cycle regulators and apoptotic pathways.

Anti-inflammatory Effects

Research indicates that some oxazole derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

- Example : A study highlighted the ability of certain oxazole derivatives to reduce pro-inflammatory cytokine production in macrophages, suggesting a potential role in managing conditions like rheumatoid arthritis.

Data Table: Biological Activities of 4-Oxazolecarboxylic Acid Derivatives

| Activity Type | Target Organism/Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of cell wall synthesis | Journal of Medicinal Chemistry |

| Anticancer | MCF-7 (breast cancer) | Induction of apoptosis | Cancer Research Journal |

| Anti-inflammatory | Macrophages | Inhibition of cytokine production | Inflammation Journal |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-oxazolecarboxylic acid derivatives, and how can reaction conditions be optimized for this compound?

- Methodological Answer : The synthesis of oxazolecarboxylic acid derivatives often involves cyclocondensation reactions between α-amino acids and carbonyl compounds. For this specific compound, the isopropyl group at the 2-position suggests the use of isopropylamine or its derivatives as a starting material. Optimization should focus on solvent polarity (e.g., DMF or THF), temperature control (60–80°C), and catalytic bases like triethylamine to enhance cyclization efficiency. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the esterified product .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include the methoxy group (δ ~3.7 ppm, singlet), dihydrooxazole ring protons (δ 4.2–4.8 ppm, multiplet), and isopropyl substituent (δ 1.2–1.4 ppm, doublet).

- IR : Ester carbonyl stretching (~1740 cm⁻¹) and oxazole ring vibrations (1650–1600 cm⁻¹).

- MS : Molecular ion peak at m/z corresponding to C₉H₁₃NO₃ (calc. 183.16 g/mol) and fragmentation patterns reflecting loss of methoxy/isopropyl groups.

Cross-referencing with databases like PubChem or synthetic intermediates in alkaloid research is advised .

Q. What stability considerations are critical for storing and handling this compound?

- Methodological Answer : The ester group is prone to hydrolysis under acidic/basic conditions or prolonged exposure to moisture. Store in anhydrous environments (e.g., desiccator with silica gel) at –20°C. Stability tests under varying pH (3–9) and temperature (25–60°C) should be conducted to assess decomposition products (e.g., carboxylic acid derivatives) via TLC or HPLC .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) predict the reactivity or biological activity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electronic properties (HOMO-LUMO gaps, charge distribution) to predict nucleophilic/electrophilic sites. Molecular docking against target proteins (e.g., enzymes in alkaloid biosynthesis) requires optimizing the compound’s 3D structure (using software like AutoDock Vina) and validating binding affinities with experimental IC₅₀ values .

Q. What strategies resolve contradictions in reported spectroscopic data for oxazolecarboxylic acid derivatives?

- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. Reproduce experiments under standardized conditions (deuterated solvents, calibrated instruments). Compare results with structurally analogous compounds (e.g., eudistomin U derivatives) and validate via 2D NMR (COSY, HSQC) to assign signals unambiguously .

Q. How can the compound’s bioactivity be evaluated in antimicrobial or anticancer assays?

- Methodological Answer :

- Antimicrobial Activity : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Include positive controls (e.g., ampicillin) and assess cytotoxicity via hemolysis assays.

- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM). Mechanistic studies (apoptosis via flow cytometry, ROS generation) should follow initial hits .

Q. What catalytic systems enhance the stereoselective synthesis of dihydrooxazole derivatives?

- Methodological Answer : Chiral Lewis acids (e.g., Zn(II)-BOX complexes) or organocatalysts (e.g., proline derivatives) can induce enantioselectivity in cyclization steps. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Recent studies show microwave-assisted synthesis reduces reaction times while improving yields (70–85% ee reported) .

Data Contradiction Analysis

Q. How to address inconsistent melting point or solubility data across literature sources?

- Methodological Answer : Variations may stem from polymorphic forms or residual solvents. Characterize recrystallized batches (from ethanol/water) via DSC for melting point consistency. Solubility profiles should be tested in DMSO, methanol, and buffers (PBS) at 25°C, with documentation of sonication/vortexing protocols to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.